7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Description
7-phenyl-3-((pyridin-3-ylmethyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a useful research compound. Its molecular formula is C16H15N5S and its molecular weight is 309.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with imidazole and triazole moieties have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
They bind to the active site of CDK2, preventing it from interacting with its substrates and halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to apoptosis, or programmed cell death . The downstream effects of this action can include the reduction of tumor growth in cancerous cells .
Pharmacokinetics
Imidazole-containing compounds are generally known for their good absorption and bioavailability .
Result of Action
The result of the compound’s action, based on similar compounds, is the inhibition of cell proliferation, particularly in cancerous cells . This is achieved through the disruption of the cell cycle and the induction of apoptosis .
Properties
IUPAC Name |
7-phenyl-3-(pyridin-3-ylmethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5S/c1-2-6-14(7-3-1)20-9-10-21-15(20)18-19-16(21)22-12-13-5-4-8-17-11-13/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBOJHOVJFXCGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CN=CC=C3)N1C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.